

"Methyl 2-(chlorosulfonyl)benzoate" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

Cat. No.: **B1294870**

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-(chlorosulfonyl)benzoate**, a key chemical intermediate. It covers its chemical and physical properties, spectroscopic data, synthesis methodologies, key applications, and essential safety and handling information.

Core Properties and Identifiers

Methyl 2-(chlorosulfonyl)benzoate, also known by its synonym CBC, is a white to beige crystalline solid.^{[1][2]} It is recognized as a versatile precursor in the synthesis of various pharmaceutically active compounds and other industrial chemicals.^[3]

Identifier	Value
CAS Number	26638-43-7 [2] [4] [5]
Molecular Formula	C8H7ClO4S [2] [4] [5]
Molecular Weight	234.66 g/mol [2] [5] [6]
IUPAC Name	methyl 2-(chlorosulfonyl)benzoate [6] [7]
Synonyms	CBC, o-(Methoxycarbonyl)benzenesulphonyl chloride, Methyl 2-(chlorosulphonyl)benzoate [1] [5] [8]
InChI Key	HUNUAFNLLYVTQD-UHFFFAOYSA-N [2] [6] [7]
SMILES	COC(=O)C1=CC=CC=C1S(Cl)(=O)=O [2] [7] [9]

Physical and Chemical Characteristics

The compound is stable under normal temperatures and pressures but is sensitive to moisture and reacts violently with water.[\[2\]](#)[\[4\]](#)[\[8\]](#)

Property	Value
Appearance	White to beige or pink crystalline powder or chunks [2] [8]
Odor	Odorless [1]
Melting Point	62 - 63 °C (143.6 - 145.4 °F) [1] [2] [4]
Boiling Point	344.8 ± 25.0 °C (Predicted) [2] [4] [10]
Density	1.4452 g/cm³ (estimate) [2]
Flash Point	162.3 ± 23.2 °C [4]
Water Solubility	Reacts with water [2] [8]
Storage Temperature	2-8°C, under inert atmosphere [2] [8]

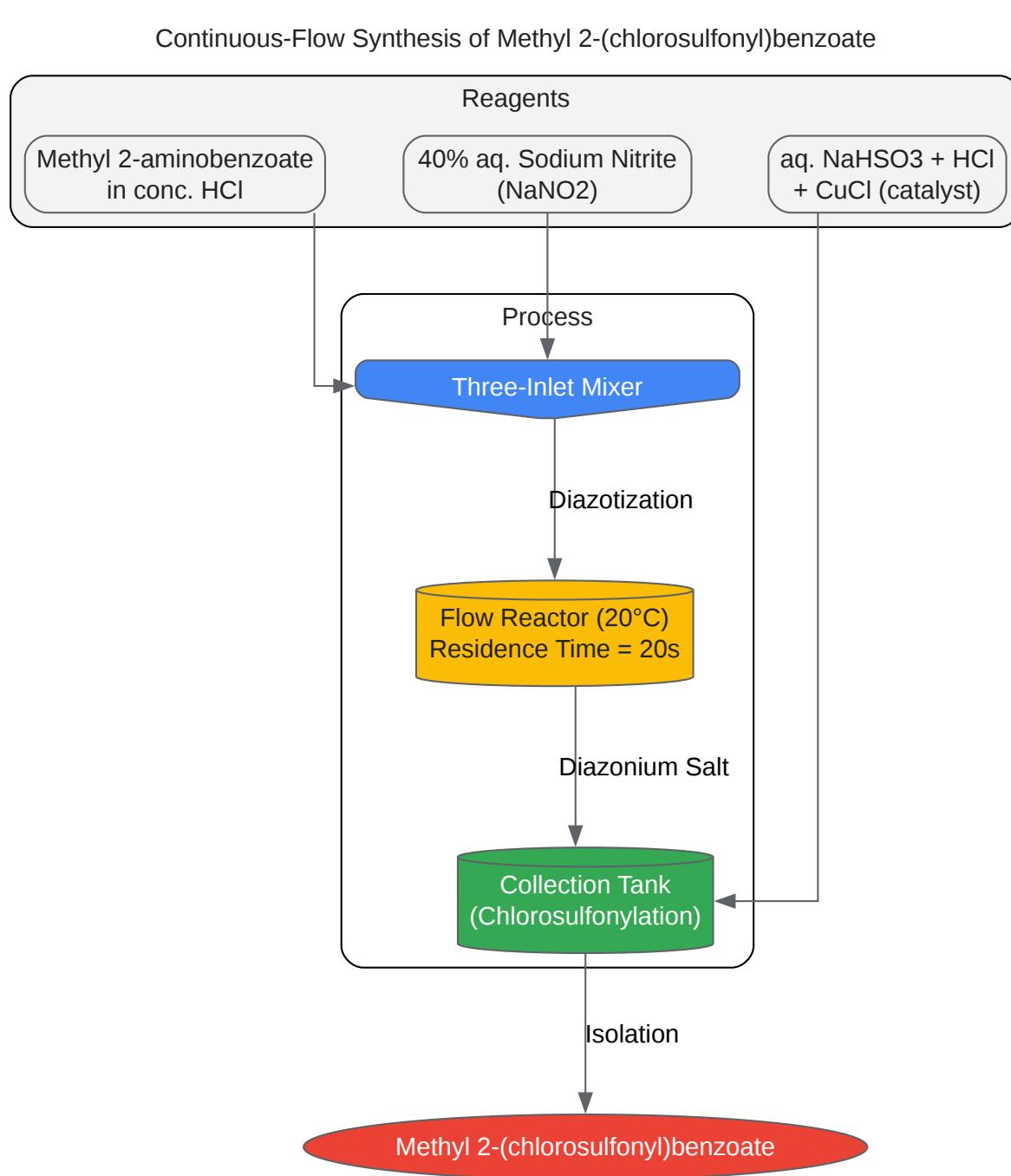
Synthesis and Manufacturing

The most established and efficient method for synthesizing **Methyl 2-(chlorosulfonyl)benzoate** is through the diazotization of methyl 2-aminobenzoate, followed by a chlorosulfonylation reaction.^[3] While an alternative route using 2-sulfonylbenzoic anhydride exists, it is less common due to the limited availability of the starting material.^[3] Modern manufacturing processes favor a continuous-flow reaction system, which has been shown to be highly efficient, minimize hazardous side reactions like hydrolysis, and allow for high throughput.^{[11][12][13]}

Experimental Protocol: Continuous-Flow Synthesis

This protocol is based on an optimized continuous-flow process for the diazotization of methyl 2-aminobenzoate and subsequent chlorosulfonylation.^{[3][13]}

Reagents and Equipment:


- Methyl 2-aminobenzoate
- Concentrated Hydrochloric Acid (HCl, 37 wt %)
- Sodium Nitrite (NaNO₂, 40 wt % aqueous solution)
- Sodium Bisulfite (NaHSO₃, 15 wt % aqueous solution)
- Copper(I) Chloride (CuCl)
- Three-inlet continuous-flow reactor system (e.g., Hastelloy tubing) with metering pumps
- Tandem collection tank
- Pressure sensors and temperature controllers
- System for absorbing tail gas (e.g., aqueous sodium hydroxide)

Methodology:

- Preparation of Solutions:

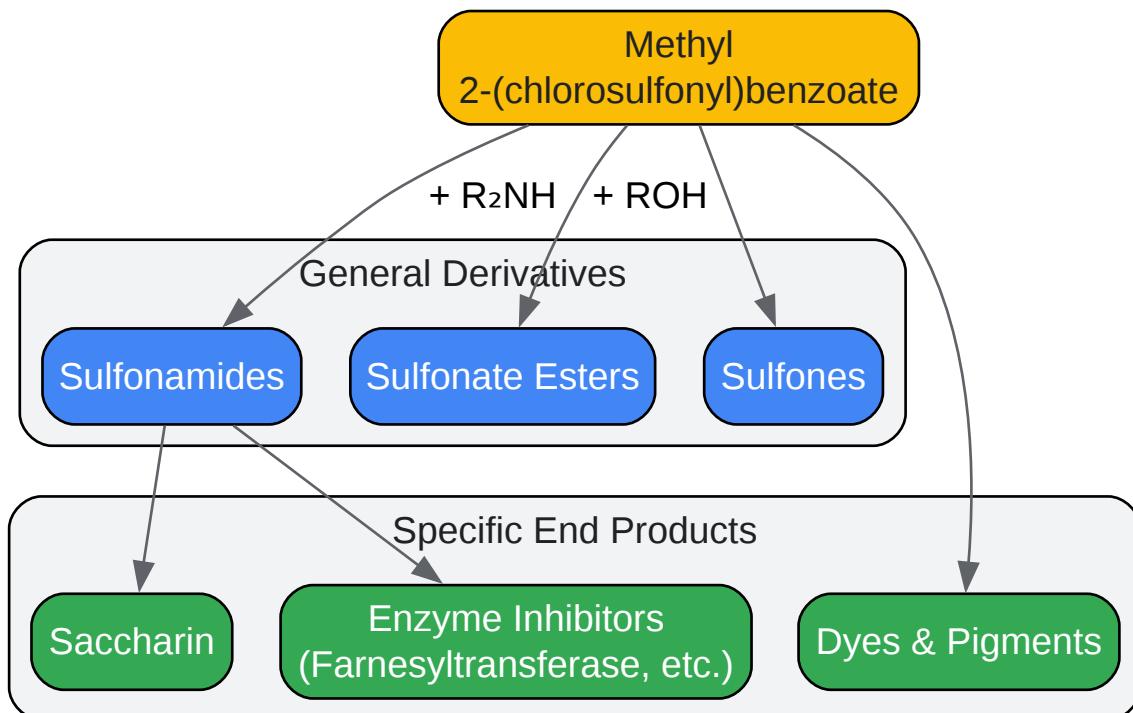
- Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.
- Solution B: Prepare a 40 wt % aqueous solution of sodium nitrite.
- Collection Tank Solution: Pre-place an aqueous solution of NaHSO3 (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv) into the collection tank.[13]
- **Diazotization (Flow Reactor):**
 - Using precision metering pumps, introduce Solution A (methyl 2-aminobenzoate in HCl) and Solution B (NaNO2 solution) into the three-inlet flow reactor.[3][13]
 - A typical molar ratio for methyl 2-aminobenzoate:HCl:NaNO2 is 1.0:3.0:1.1.[3][13]
 - Maintain the reaction temperature at approximately 20 °C.[3] The in-situ generation of nitrous acid and the subsequent diazotization occur simultaneously within the flow reactor.
 - The residence time in the reactor is optimized to be short (e.g., 20 seconds) to maximize yield and minimize the formation of azo byproducts.[3]
- **Chlorosulfonylation (Collection Tank):**
 - The output from the flow reactor, containing the diazonium salt solution, is continuously fed into the collection tank.
 - The diazonium salt reacts with the sulfur dioxide generated in situ from the NaHSO3 and HCl in the presence of the CuCl catalyst to form the sulfonyl chloride.
- **Work-up and Isolation:**
 - Upon completion of the reaction, the mixture is typically processed by separating the organic layer.
 - The product is isolated by evaporating the solvent, followed by drying, to yield **Methyl 2-(chlorosulfonyl)benzoate**.[2]

Diagram: Continuous-Flow Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for continuous-flow synthesis.

Applications and Chemical Reactivity


Methyl 2-(chlorosulfonyl)benzoate is a crucial building block due to the reactivity of the sulfonyl chloride group. It serves as a precursor for a wide range of important organic compounds.^[3]

- Pharmaceuticals: It is a key intermediate in the synthesis of farnesyltransferase inhibitors, acetohydroxyacid synthase inhibitors, and various sulfonamides.^[3]
- Agrochemicals: Used in the development of new herbicides and pesticides.
- Other Industrial Uses: It is used to produce saccharin, dyes, and pigments.^{[2][5][8]}

The sulfonyl chloride moiety can readily react with nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (hydrolysis). The proximity of the methyl ester group can also influence its reactivity and allows for further molecular elaborations.

Diagram: Key Applications and Derivatives

Applications of Methyl 2-(chlorosulfonyl)benzoate

[Click to download full resolution via product page](#)

Caption: Logical relationships and applications.

Safety and Handling

Methyl 2-(chlorosulfonyl)benzoate is classified as a hazardous and corrosive chemical that requires strict safety protocols for handling and storage.[1]

Hazard Information	Details
GHS Pictograms	Corrosion, Exclamation Mark [6]
Signal Word	Danger [1] [6] [14]
Hazard Statements	H314: Causes severe skin burns and eye damage. [1] [14] Reacts violently with water. [1] [14]
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 [6] [14]

Handling and Storage:

- Handle only in a well-ventilated area, preferably under a chemical fume hood.[\[14\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[\[4\]](#)[\[14\]](#)
- Avoid breathing dust and prevent contact with skin, eyes, and clothing.[\[1\]](#)[\[14\]](#)
- Keep away from water and moist air, as it reacts violently.[\[4\]](#)[\[14\]](#)
- Store in a dry, cool, and well-ventilated place in a tightly closed container.[\[14\]](#) Store locked up in a corrosives area.[\[1\]](#)

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[1\]](#)[\[14\]](#)
- Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[\[1\]](#)[\[14\]](#)
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[\[1\]](#)[\[14\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[1]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. methyl 2-chlorosulfonylbenzoate | CAS#:26638-43-7 | Chemsric [chemsrc.com]
- 5. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 6. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [sigmaaldrich.com]
- 7. Methyl 2-(chlorosulfonyl)benzoate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Methyl 2-(chlorosulfonyl)benzoate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26638-43-7 Name: Benzoic acid, 2-(chlorosulfonyl)-, methyl ester [xixisys.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. ["Methyl 2-(chlorosulfonyl)benzoate" properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294870#methyl-2-chlorosulfonyl-benzoate-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com